Tert-butyl N-(3-bromocyclobutyl)carbamate CAS 1936399-47-1 properties
Tert-butyl N-(3-bromocyclobutyl)carbamate CAS 1936399-47-1 properties
An In-depth Technical Guide to Tert-butyl N-(3-bromocyclobutyl)carbamate (CAS 1936399-47-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tert-butyl N-(3-bromocyclobutyl)carbamate is a bifunctional synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates three key features: a stable tert-butyloxycarbonyl (Boc) protecting group, a conformationally rigid cyclobutane scaffold, and a synthetically versatile bromine atom. This combination allows for the controlled, sequential introduction of the cyclobutane moiety into complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a representative synthetic protocol, analytical characterization, and its strategic application as an intermediate in the development of novel chemical entities.
Physicochemical Properties and Safety Profile
Understanding the fundamental properties and handling requirements of a reagent is critical for its effective and safe use in a laboratory setting.
Key Properties
The compound is typically supplied as a white to light yellow solid and requires specific storage conditions to maintain its integrity.[1]
| Property | Value | Source |
| CAS Number | 1936399-47-1 | [1] |
| Molecular Formula | C₉H₁₆BrNO₂ | [1] |
| Molecular Weight | 250.14 g/mol | [1] |
| Appearance | White to light yellow solid/crystal | [1] |
| Purity | Typically >97% | |
| Storage Conditions | 2-8°C, under inert atmosphere | |
| Synonyms | N-Boc-3-bromocyclobutanamine, tert-Butyl (3-bromocyclobutyl)carbamate | [2] |
Safety and Handling
The compound is classified with a GHS07 pictogram, indicating that it can be an irritant. Adherence to standard laboratory safety protocols is mandatory.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Codes | P261, P280, P302+P352, P305+P351+P338 |
Synthesis and Purification
The synthesis of tert-butyl N-(3-bromocyclobutyl)carbamate follows a standard and robust chemical transformation: the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O). This reaction is widely employed due to its high efficiency and the stability of the resulting carbamate.[3][4]
Synthetic Strategy: Boc Protection
The core of the synthesis involves the reaction of 3-bromocyclobutanamine (or its corresponding salt, such as the hydrobromide salt) with Boc₂O. A base is required to neutralize the acid formed during the reaction or to deprotonate the starting amine salt. The use of a non-nucleophilic base like triethylamine (TEA) or an inorganic base like sodium hydroxide is common.[5][6] The Boc group serves as an excellent protecting group, rendering the amine nucleophilicity inert to a wide range of reaction conditions, yet it can be readily cleaved under acidic conditions.[3]
Representative Experimental Protocol
This protocol is based on established methods for the Boc protection of bromo-alkylamines and serves as an illustrative guide.[5][6]
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Reaction Setup: To a round-bottom flask charged with 3-bromocyclobutanamine hydrobromide (1.0 eq) and dichloromethane (DCM, approx. 0.2 M), add triethylamine (1.1 eq) at 0 °C (ice bath) with stirring. The base is added to neutralize the hydrobromide salt, liberating the free amine in situ.
-
Addition of Boc₂O: A solution of di-tert-butyl dicarbonate (1.05 eq) in DCM is added dropwise to the stirred mixture, maintaining the temperature at 0 °C to control the exothermic reaction.
-
Reaction Progression: The reaction is allowed to slowly warm to room temperature and stirred overnight (approx. 16 hours) to ensure complete conversion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is transferred to a separatory funnel and washed sequentially with 1 M sodium bicarbonate solution (2x) and brine (1x). This removes any unreacted Boc₂O, acidic byproducts, and water-soluble salts.
-
Isolation: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
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Purification: The crude material is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl N-(3-bromocyclobutyl)carbamate.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Analytical Characterization
Structural confirmation and purity assessment are typically performed using standard analytical techniques. While specific spectra for this exact compound require sourcing from the supplier, the expected data can be reliably predicted based on its structure and data from analogous compounds.[5][7]
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¹H NMR: The spectrum is expected to show a characteristic sharp singlet at approximately δ 1.45 ppm, integrating to 9H, which corresponds to the magnetically equivalent protons of the tert-butyl group. Multiplets in the δ 2.0-4.5 ppm range would correspond to the protons on the cyclobutyl ring. A broad singlet, corresponding to the N-H proton, would also be present.
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¹³C NMR: Key signals would include those for the tert-butyl methyl carbons (~28 ppm), the quaternary Boc carbon (~80 ppm), the carbonyl carbon (~155 ppm), and distinct signals for the four carbons of the cyclobutyl ring, including the carbon bearing the bromine (C-Br) and the one bearing the nitrogen (C-N).
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Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Chemical Reactivity and Synthetic Utility
The synthetic value of tert-butyl N-(3-bromocyclobutyl)carbamate lies in its dual reactivity, which can be selectively addressed.
The Carbamate Moiety: A Stable Amine Surrogate
The Boc-carbamate is a cornerstone of modern organic synthesis.[8] It is exceptionally stable to a wide range of reagents, including organometallics, mild reducing agents, and basic conditions, allowing for extensive chemical modifications at other parts of the molecule.[3] When desired, the amine can be unmasked by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane, to liberate the primary amine for subsequent reactions like acylation, reductive amination, or urea formation.
The Carbon-Bromine Bond: A Handle for Nucleophilic Substitution
The bromine atom serves as an excellent leaving group, making the attached carbon atom electrophilic and susceptible to attack by a wide variety of nucleophiles (S_N2 reaction). This allows the entire N-Boc-cyclobutyl fragment to be appended to other molecules, such as phenols, amines, thiols, or carbanions. This reactivity is central to its function as a building block for creating more complex structures.
Diagram of Synthetic Pathways
Sources
- 1. tert-Butyl (3-Bromocyclobutyl)carbamate | 1936399-47-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. rac-tert-butyl N-((1r,3r)-3-bromocyclobutyl)carbamate | C9H16BrNO2 | CID 130957254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]
- 7. tert-butyl N-(3-bromopropyl)carbamate | C8H16BrNO2 | CID 4460490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
